molecular formula C15H9NS B327327 Phenanthro[4,3-d][1,3]thiazole

Phenanthro[4,3-d][1,3]thiazole

Cat. No.: B327327
M. Wt: 235.31 g/mol
InChI Key: YASDDKMNKPXQKA-UHFFFAOYSA-N
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Description

Phenanthro[4,3-d][1,3]thiazole is a fused heterocyclic compound comprising a phenanthrene backbone integrated with a 1,3-thiazole ring at the 4,3-d position.

Properties

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

naphtho[1,2-e][1,3]benzothiazole

InChI

InChI=1S/C15H9NS/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)16-9-17-13/h1-9H

InChI Key

YASDDKMNKPXQKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=N4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Positional Isomers

Phenanthro[3,4-d][1,3]thiazole (CAS 36777-97-6)

  • Structural Differences : The thiazole ring is fused at the 3,4-d position of the phenanthrene, altering the electron density distribution compared to the 4,3-d isomer. This positional change may affect intermolecular interactions, such as π-π stacking or binding to biological targets.
  • Physicochemical Properties : Both isomers share the molecular formula C₁₅H₉NS and a molecular weight of ~235.30 g/mol. However, differences in dipole moments and solubility may arise due to the fused ring orientation .

Phenanthro[2,1-d][1,3]thiazole (CAS 14635-33-7)

Table 1: Comparison of Phenanthro-Thiazole Isomers
Compound Fusion Position Molecular Formula Molecular Weight (g/mol) Key Properties
Phenanthro[4,3-d][1,3]thiazole 4,3-d C₁₅H₉NS 235.30 Planar structure, potential bioactivity
Phenanthro[3,4-d][1,3]thiazole 3,4-d C₁₅H₉NS 235.30 Altered electron distribution
Phenanthro[2,1-d][1,3]thiazole 2,1-d C₁₅H₉NS 235.30 Distinct spatial arrangement

Comparison with Other Fused Thiazole Derivatives

Naphthalino[1,2-d]thiazole

  • Synthesis : Prepared via condensation reactions, as seen in , where naphthalene-thiazole hybrids (e.g., compound 11 ) are synthesized with yields up to 59% and characterized by IR and NMR spectroscopy .
  • Bioactivity : Such derivatives are associated with herbicidal and cardiodepressant activities, though Phenanthro-thiazoles may exhibit enhanced aromatic interactions due to the larger phenanthrene system .

Pyrano[4,3-d][1,3]thiazole

  • Structural Features: Incorporates a pyran ring instead of phenanthrene, leading to reduced aromaticity and altered solubility. For example, 2-bromo-4H,6H,7H-pyrano[4,3-d][1,3]thiazole (CID 71711010) has a molecular formula of C₆H₆BrNOS and a compact bicyclic structure .
  • Applications: Pyrano-thiazoles are often explored as kinase inhibitors, but their smaller ring system may limit DNA intercalation compared to phenanthrene-fused analogues .
Table 2: Key Differences Between Fused Thiazole Systems
Compound Type Aromatic System Example Molecular Formula Notable Bioactivity
This compound Phenanthrene C₁₅H₉NS Potential antitumoral*
Naphthalino[1,2-d]thiazole Naphthalene C₁₄H₈N₂S Herbicidal, cardiodepressant
Pyrano[4,3-d][1,3]thiazole Pyran C₆H₆BrNOS Kinase inhibition

*Inferred from related compounds in and .

Comparison with Non-Fused 1,3-Thiazole Derivatives

2-Aryl Benzimidazole-Thiazole Hybrids

  • Activity Trends : Thiazole derivatives (e.g., compound 9c in ) show higher inhibitory activity than 1,3,4-thiadiazoles. For instance, 4-methyl-thiazole derivatives (IC₅₀ ~13.66 µM) outperform 4-(2-thienyl)-thiazoles in anticancer assays .
  • SAR Insights : Substituents on the thiazole ring (e.g., bromo, fluoro) significantly modulate potency. Polar groups (e.g., pyrazole) reduce activity, highlighting the importance of hydrophobic interactions in Phenanthro-thiazoles .

Imidazo[2,1-b][1,3]thiazoles

  • Synthetic Routes : These are synthesized via multi-component reactions (), whereas Phenanthro-thiazoles may require more complex fusion protocols.

Critical Analysis of Spectroscopic and Physical Properties

  • IR/NMR Data: Phenanthro-thiazoles are expected to show characteristic C=S stretches (IR ~1100–1250 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm in ¹H NMR), similar to naphthalino-thiazoles ().
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 437 for naphthalino-thiazole 11) align with the high molecular weight of fused systems, aiding structural confirmation .

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